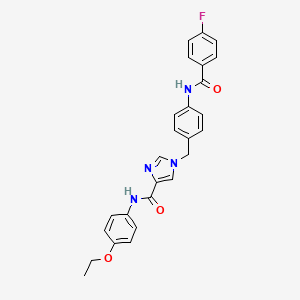
1-(2,6-二氯苄基)-6-氧代-1,6-二氢-3-吡啶基氨基甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
农业杀虫剂
氨基甲酸酯类化合物,包括1-(2,6-二氯苄基)-6-氧代-1,6-二氢-3-吡啶基氨基甲酸甲酯,被广泛用作农业中的杀虫剂 。它们在农业中发挥着多种作用,例如杀虫剂、杀线虫剂和杀菌剂。它们的机理通常涉及抑制乙酰胆碱酯酶,乙酰胆碱酯酶是昆虫神经功能的重要酶,从而导致昆虫死亡。
生物修复
氨基甲酸酯类杀虫剂在环境中的持久性需要有效的生物修复策略。 微生物,尤其是细菌,已经进化出代谢途径来降解这些化合物 。对这些途径的研究不仅有助于了解微生物适应性,而且也有助于开发生物修复技术,以清理受杀虫剂污染的环境。
药物中间体
氨基甲酸酯类酯是合成药物的重要中间体 。它们可以用来改变药物的药代动力学性质,或作为前药,改善药物的递送并降低毒性。氨基甲酰化过程对于创建各种药物化合物至关重要。
化学合成
在化工行业,氨基甲酸酯类化合物用作合成其他有机化合物的中间体。 例如,胺的氨基甲酰化反应是一个重要的反应,导致氨基甲酸酯类酯的生成,氨基甲酸酯类酯在各种化学过程中都有应用 。
环境毒理学
氨基甲酸酯类杀虫剂由于其毒性,是环境毒理学研究的主题。了解它们对非目标生物和生态系统的影响至关重要。 该领域的研究为监管决策和开发危害性更小的替代方案提供了信息 。
酶抑制研究
已知氨基甲酸酯类化合物可以抑制某些酶,这使得它们成为生物化学研究的有用工具。 它们可用于研究酶机制、酶相关疾病以及开发酶抑制剂作为治疗剂 。
作用机制
- The role of this target is to serve as a site for chemical reactions, including nucleophilic substitutions and radical reactions .
- This substitution results in the formation of a new compound, with the nucleophile taking the place of the halogen .
- Downstream effects include the formation of a new compound (e.g., a carbamate) and potential changes in the overall reactivity of the molecule .
- These properties impact the compound’s bioavailability and duration of action .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- The compound’s lipophilicity allows it to be absorbed through lipid membranes. It may distribute to various tissues due to its lipophilic nature. The compound may undergo hepatic metabolism, potentially forming metabolites. Elimination occurs primarily via renal excretion.
属性
IUPAC Name |
methyl N-[1-[(2,6-dichlorophenyl)methyl]-6-oxopyridin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3/c1-21-14(20)17-9-5-6-13(19)18(7-9)8-10-11(15)3-2-4-12(10)16/h2-7H,8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOARYOHPFVQNSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CN(C(=O)C=C1)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
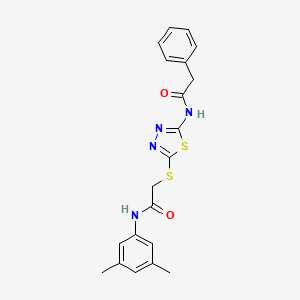
![(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2596374.png)
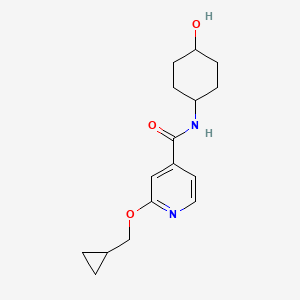
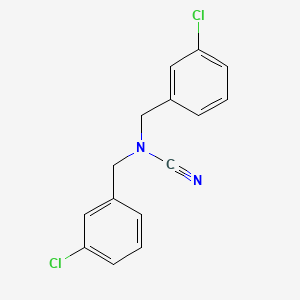
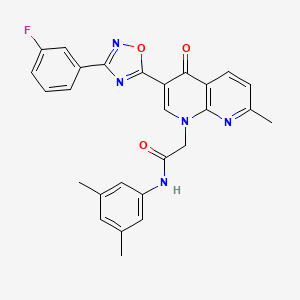
![N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2596384.png)
![5-Fluoro-6-methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2596385.png)
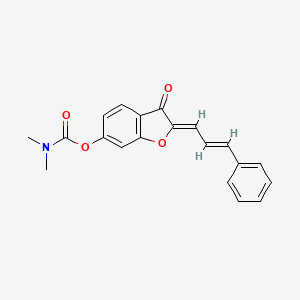
![N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]propan-2-amine](/img/structure/B2596388.png)
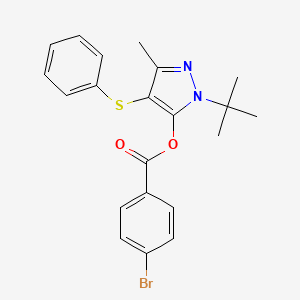
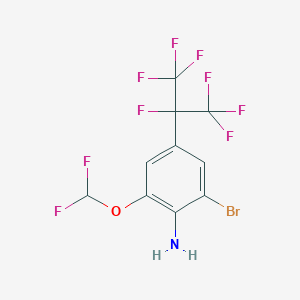
![6-bromo-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2596391.png)
![Methyl 4-[(2-hydroxy-3-methoxy-2-phenylpropyl)carbamoyl]benzoate](/img/structure/B2596392.png)
